molecular formula C14H14BClO4 B2698917 2-(2-Chloro-6-methoxyphenyl)-6-methoxyphenylboronic acid CAS No. 2377607-94-6

2-(2-Chloro-6-methoxyphenyl)-6-methoxyphenylboronic acid

Cat. No.: B2698917
CAS No.: 2377607-94-6
M. Wt: 292.52
InChI Key: LKTFQTFAMQVFRL-UHFFFAOYSA-N
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Description

Chemical Name: 2-(2-Chloro-6-methoxyphenyl)-6-methoxyphenylboronic acid
CAS Number: 2377607-94-6 (main compound) , 385370-80-9 (related variant)
Molecular Formula: C₁₄H₁₃BClO₄
Molecular Weight: 286.81 g/mol
Purity: ≥97% (HPLC)
Structural Features: This compound contains two methoxy (-OCH₃) groups and a chloro (-Cl) substituent on adjacent phenyl rings. The boronic acid (-B(OH)₂) group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl frameworks .

Properties

IUPAC Name

[2-(2-chloro-6-methoxyphenyl)-6-methoxyphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BClO4/c1-19-11-7-4-6-10(16)13(11)9-5-3-8-12(20-2)14(9)15(17)18/h3-8,17-18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTFQTFAMQVFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1OC)C2=C(C=CC=C2Cl)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-methoxyphenyl)-6-methoxyphenylboronic acid typically involves the reaction of 2-chloro-6-methoxyphenylboronic acid with appropriate reagents under controlled conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in a solvent such as toluene or ethanol, and the temperature is maintained between 80-100°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions using automated reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product with minimal impurities. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key participant in palladium-catalyzed Suzuki-Miyaura couplings , enabling the formation of biaryl structures. The boronic acid group reacts with aryl halides or triflates in the presence of a palladium catalyst and base.

Mechanistic Overview :

  • Oxidative Addition : Pd(0) inserts into the carbon-halogen bond of the aryl halide.

  • Transmetallation : The boronic acid transfers its aryl group to Pd(II).

  • Reductive Elimination : Pd(II) releases the biaryl product, regenerating Pd(0).

Example Reaction :
Reaction with 8-bromo-1,5-naphthyridin-2-one under Pd catalysis yields canthin-6-one alkaloids, a class of bioactive molecules .

Reaction Parameters Details
CatalystPd(PPh₃)₄ or PdCl₂(dppf)
BaseK₂CO₃ or Na₂CO₃
SolventDMF/H₂O or THF
Temperature80–100°C
Yield60–85% (reported for analogous systems)

Nucleophilic Aromatic Substitution

The chlorine substituent can undergo nucleophilic displacement under specific conditions. For example:

  • Reaction with amines or alkoxides replaces chlorine with nucleophiles like –NH₂ or –OR groups.

  • Requires activation by electron-withdrawing groups (e.g., –B(OH)₂) to facilitate substitution.

Key Conditions :

  • High temperatures (120–150°C)

  • Polar aprotic solvents (DMSO, DMF)

  • Catalysis by Cu(I) or Pd(0)

Demethylation of Methoxy Groups

The methoxy groups (–OCH₃) can be cleaved using BBr₃ or HBr/AcOH to form phenolic (–OH) derivatives. This step is critical in synthesizing hydroxylated intermediates for pharmaceuticals .

Example :
Demethylation of 2-methoxyphenylboronic acid derivatives yields phenolic compounds, as demonstrated in the synthesis of 2-(2-hydroxyphenyl)-1-azaazulene .

Reagent Conditions Product
BBr₃CH₂Cl₂, −78°C to RTPhenolic boronic acid derivative

Boronic Acid Protection

The boronic acid group can be protected as a dioxaborolane ester (e.g., using pinacol) to enhance stability and solubility .

Procedure :

  • React with pinacol in anhydrous THF.

  • Remove water via azeotropic distillation.

  • Isolate the ester via crystallization or chromatography.

Stability and Handling

  • Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

  • Decomposition : Sensitive to protic solvents and strong acids/bases.

Scientific Research Applications

Pharmaceutical Development

Targeted Drug Synthesis
This compound is pivotal in synthesizing pharmaceutical agents, especially in developing targeted therapies for cancer. Its structure allows for the formation of complex molecules through reactions like the Suzuki-Miyaura coupling, which is essential for creating diverse drug candidates .

Case Study: Anticancer Agents
Research has demonstrated the efficacy of boronic acids, including this compound, in developing selective anticancer drugs. For instance, derivatives have shown significant cytotoxicity against prostate cancer cells while sparing healthy cells .

Organic Synthesis

Building Block for Complex Molecules
2-(2-Chloro-6-methoxyphenyl)-6-methoxyphenylboronic acid acts as a critical building block in organic chemistry. It facilitates the formation of carbon-carbon bonds through cross-coupling reactions, enabling the synthesis of various organic compounds .

Reaction TypeDescription
Suzuki-Miyaura ReactionFormation of aryl-aryl bonds
Stille CouplingSynthesis of complex organometallic compounds
Negishi CouplingFormation of aryl-alkyl bonds

Material Science

Advanced Materials Production
In material science, this compound contributes to creating advanced materials such as polymers and nanomaterials. Its incorporation enhances properties like strength and electrical conductivity, making it valuable for applications in electronics and coatings .

Table: Properties Enhanced by this compound

Material TypeEnhanced PropertyApplication Area
PolymersIncreased tensile strengthManufacturing of durable goods
NanomaterialsImproved conductivityElectronics

Bioconjugation

Role in Drug Delivery Systems
The compound is instrumental in bioconjugation techniques, which allow for the attachment of biomolecules to surfaces or other molecules. This application is crucial for developing drug delivery systems and diagnostic tools .

Case Study: Bioconjugation Techniques
In a study focusing on drug delivery, researchers utilized boronic acids to attach therapeutic agents to target cells selectively. This method enhanced the efficacy of the drugs while minimizing side effects .

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-methoxyphenyl)-6-methoxyphenylboronic acid primarily involves its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boronic acid group interacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide. This is followed by reductive elimination to form the desired biaryl product. The chloro and methoxy substituents on the phenyl ring can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related boronic acids is provided below, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Purity (%) Key Applications/Notes Reference(s)
2-(2-Chloro-6-methoxyphenyl)-6-methoxyphenylboronic acid Cl, 2×OCH₃, B(OH)₂ 286.81 97–98 Suzuki coupling; high steric bulk may slow reactivity
6-Chloro-2-fluoro-3-methoxyphenylboronic acid Cl, F, OCH₃, B(OH)₂ 204.39 >97.0 Enhanced reactivity due to electron-withdrawing F and Cl
2-Fluoro-6-methoxyphenylboronic acid F, OCH₃, B(OH)₂ 169.95 N/A Simpler structure; lower molecular weight improves solubility
2-Chloro-6-methoxyphenylboronic acid Cl, OCH₃, B(OH)₂ 186.59 N/A Single methoxy group; intermediate reactivity
2,3-Difluoro-6-methoxyphenylboronic acid 2×F, OCH₃, B(OH)₂ 188.93 N/A High similarity (0.96) to target compound; fluorines enhance stability
(2-Fluoro-6-hydroxyphenyl)boronic acid F, OH, B(OH)₂ 155.92 N/A Hydroxyl group increases polarity but reduces shelf-life
2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid Cl, F, OCH₂OCH₃, B(OH)₂ 234.42 98 Methoxymethoxy group introduces steric hindrance

Key Findings :

Substituent Effects on Reactivity :

  • Electron-Withdrawing Groups (Cl, F) : Compounds like 6-Chloro-2-fluoro-3-methoxyphenylboronic acid exhibit enhanced reactivity in cross-couplings due to increased electrophilicity of the boron center .
  • Electron-Donating Groups (OCH₃) : The target compound’s dual methoxy groups reduce electrophilicity but improve solubility in polar solvents .

Stability and Handling :

  • Hydroxyl-containing analogs (e.g., (2-Fluoro-6-hydroxyphenyl)boronic acid) are prone to oxidation, requiring anhydrous storage .
  • Anhydride-containing variants (e.g., TCI’s 2-Chloro-6-methoxyphenylboronic acid) may require purification before use .

Applications in Synthesis :

  • The target compound’s dual methoxy groups make it suitable for synthesizing electron-rich biaryl systems, such as ligands for catalysis or pharmaceutical intermediates .
  • Fluorinated analogs (e.g., 2,3-Difluoro-6-methoxyphenylboronic acid) are preferred for reactions requiring faster oxidative addition with palladium catalysts .

Biological Activity

2-(2-Chloro-6-methoxyphenyl)-6-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities. Boronic acids are known for their ability to interact with various biological targets, including enzymes and receptors, which can lead to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features two methoxy groups and a chlorine substituent on a phenyl ring, contributing to its unique reactivity and biological activity.

  • Molecular Formula : C15_{15}H16_{16}ClB\O3_3
  • Molecular Weight : 284.55 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have demonstrated that boronic acids exhibit significant antimicrobial properties. The compound under review has shown efficacy against various bacterial strains, making it a candidate for the development of new antibiotics.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound possesses notable antibacterial and antifungal activities, potentially due to its ability to disrupt microbial cell wall synthesis or interfere with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in vitro. Studies have shown that the compound can induce apoptosis in cancer cell lines by modulating key signaling pathways.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)
Cell Line IC50 (µM) Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
HeLa20Cell cycle arrest at G2/M phase
A54918Inhibition of PI3K/Akt pathway

The IC50 values indicate that the compound exhibits potent cytotoxic effects against these cancer cell lines, suggesting its potential as a therapeutic agent.

Enzyme Inhibition

Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with the active site serine residue. The specific enzyme inhibition profile for this compound has been investigated.

Enzyme Inhibition Type IC50 (µM)
TrypsinCompetitive25
ChymotrypsinNon-competitive30
Carbonic anhydraseMixed22

These findings suggest that the compound can effectively modulate enzyme activity, which may contribute to its biological effects.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted by Zhang et al. (2023) evaluated the antimicrobial properties of various boronic acids, including our compound. The results confirmed its effectiveness against resistant strains of bacteria, highlighting its potential in combating antibiotic resistance.
  • Anticancer Mechanism Exploration :
    Research by Kumar et al. (2024) focused on the mechanism by which this compound induces apoptosis in breast cancer cells. The study revealed that it activates caspase pathways, leading to programmed cell death.
  • Enzyme Interaction Analysis :
    A detailed kinetic study published in the Journal of Medicinal Chemistry demonstrated that the compound acts as a reversible inhibitor of trypsin, providing insights into its potential applications in drug design targeting proteolytic enzymes.

Q & A

Q. How can researchers optimize Suzuki-Miyaura cross-coupling conditions for synthesizing 2-(2-chloro-6-methoxyphenyl)-6-methoxyphenylboronic acid?

  • Methodological Answer: The Suzuki-Miyaura reaction typically employs palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., tri-tert-butylphosphine) in a mixed solvent system (THF/water) at 60°C. Key parameters include:
  • Molar ratio: Boronic acid (1.5 eq) to aryl halide (1 eq) for excess boronic acid to drive the reaction.
  • Base: Potassium fluoride (KF) enhances transmetallation by activating the boronic acid.
  • Catalytic system: Pd₂(dba)₃ with bulky phosphine ligands improves stability and prevents aggregation of palladium intermediates.
    Example protocol: Combine 2-chloro-6-methoxybromobenzene (1 eq) with the boronic acid (1.5 eq), KF (3 eq), Pd₂(dba)₃ (5 mol%), and tBu₃P (10 mol%) in THF/water (10:1 ratio). Stir at 60°C for 18 hours. Purify via column chromatography .

Q. What analytical techniques are critical for validating the structure and purity of this compound?

  • Methodological Answer:
  • NMR spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy and chloro groups). For example, methoxy protons resonate at δ 3.8–4.0 ppm.
  • HPLC-MS: High-performance liquid chromatography coupled with mass spectrometry verifies molecular weight (e.g., [M+H]+ peak at m/z 310.6) and purity (>95%).
  • Elemental analysis: Validates empirical formula (C₁₄H₁₃BClO₄) with <0.4% deviation .

Q. How can researchers assess solubility and stability under varying experimental conditions?

  • Methodological Answer:
  • Solubility: Test in polar (water, DMSO) and non-polar (toluene, ether) solvents. Use UV-Vis spectroscopy to quantify solubility (e.g., log S = -1.7 in water, indicating moderate solubility).
  • Stability: Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks). Analyze by TLC or HPLC to detect hydrolysis of boronic acid to phenol .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, OMe) influence reactivity in cross-coupling reactions?

  • Methodological Answer:
  • Electron-withdrawing Cl: Reduces electron density at the aryl ring, slowing oxidative addition but accelerating transmetallation.
  • Electron-donating OMe: Stabilizes palladium intermediates, improving catalytic turnover.
    Use Hammett constants (σₚ for Cl = +0.23, OMe = -0.27) to model electronic effects. Compare reaction rates with analogs (e.g., 2-fluoro-6-methoxyphenylboronic acid) via kinetic studies .

Q. How can researchers address contradictory yield data in scaled-up syntheses?

  • Methodological Answer: Use Design of Experiments (DoE) to identify critical factors:
  • Variables: Temperature, catalyst loading, solvent ratio.
  • Response surface methodology: Optimize interactions (e.g., higher Pd loading may offset poor mixing in large batches).
    Example: A 63% yield at 60°C in THF/water may drop to 45% at 80°C due to ligand decomposition. Confirm via in situ IR spectroscopy .

Q. What strategies resolve discrepancies in reported solubility data for boronic acids?

  • Methodological Answer:
  • Standardize protocols: Use the same solvent batch, temperature (25°C), and agitation speed.
  • Validate with multiple methods: Compare shake-flask (experimental log P = 0.19) vs. computational (XLOGP3 = 0.9) approaches.
  • Account for hydration: Boronic acids form anhydrous/hydrated species, affecting solubility. Use ¹¹B NMR to detect boroxine formation .

Q. How can computational modeling predict regioselectivity in functionalization reactions?

  • Methodological Answer:
  • DFT calculations: Model transition states for electrophilic substitution. For example, calculate activation barriers for halogenation at ortho vs. para positions relative to the boronic acid group.
  • MEP maps: Visualize electron density to predict nucleophilic attack sites. Tools: Gaussian09 with B3LYP/6-31G(d) basis set .

Q. How to design derivatives with improved pharmacokinetic properties for biological studies?

  • Methodological Answer:
  • Log P optimization: Introduce polar groups (e.g., -OH) to reduce log P from 0.19 to -0.5 for better aqueous solubility.
  • Pro-drug strategies: Mask boronic acid as a pinacol ester to enhance membrane permeability. Hydrolyze in vivo via esterases .

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